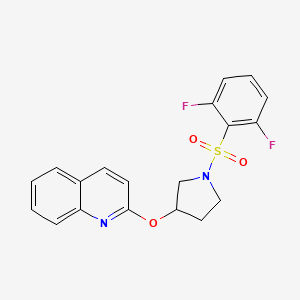

2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S/c20-15-5-3-6-16(21)19(15)27(24,25)23-11-10-14(12-23)26-18-9-8-13-4-1-2-7-17(13)22-18/h1-9,14H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNMWSIZQNUXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.

Introduction of the 2,6-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Quinoline: The final step involves the coupling of the sulfonylated pyrrolidine with a quinoline derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or sulfoxides.

Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially yielding amines or thiols.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the quinoline ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that may include solvents like dimethylformamide or acetonitrile and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or thiols

Scientific Research Applications

Research indicates that compounds similar to 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit various biological activities, including:

- Anticancer Properties : Quinoline derivatives are often investigated for their anticancer potential. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanism often involves interference with cell cycle progression or induction of apoptosis .

- Antibacterial Activity : Certain derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable or superior to standard antibiotics .

Pharmacological Applications

The pharmacological applications of This compound can be categorized as follows:

-

Anticancer Agents :

- Mechanism of Action : The compound may exert its anticancer effects through mechanisms such as tubulin polymerization interference and reactive oxygen species (ROS) generation, leading to cytotoxicity in cancer cells .

- Case Studies : In one study, derivatives were tested against various human cancer cell lines, revealing IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

-

Antimicrobial Agents :

- Broad-Spectrum Activity : The compound has shown efficacy against multiple pathogenic strains, making it a candidate for further development as an antimicrobial agent .

- Research Findings : A study reported that certain derivatives exhibited remarkable antibacterial activity with MIC values indicating potency against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications to the sulfonyl and pyrrolidine groups can significantly influence biological activity. For instance:

- Substituents on the phenyl ring can alter the compound's interaction with biological targets, enhancing selectivity and potency.

Mechanism of Action

The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Functional and Pharmacological Insights

Target Compound

- Flexibility vs.

- Sulfonamide Interactions : The 2,6-difluorophenyl sulfonyl group may engage in hydrogen bonding or π-stacking with target proteins, similar to kinase inhibitors like imatinib .

Compound

- Stereochemical Specificity: The (S)-configured fluorinated propanol side chain could enhance target selectivity (e.g., β-adrenergic receptors or fluorophore-based probes).

- Hydrogen Bonding: The hydroxyl and methylamino groups may facilitate interactions with polar residues in binding sites, differing from the sulfonamide-driven interactions of the target compound .

Compound

Pharmacokinetics

Biological Activity

2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 390.4 g/mol. The structure includes a quinoline moiety linked to a pyrrolidine ring via a sulfonyl group, which is substituted with a difluorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C19H16F2N2O3S |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 2034616-76-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Sulfonylation : The introduction of the sulfonyl group occurs through the reaction of pyrrolidine with sulfonyl chlorides.

- Quinoline Coupling : The final step involves coupling the pyrrolidine derivative with a quinoline derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:

- Antimicrobial Activity : Quinolines are known for their antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups often demonstrate significant anti-inflammatory activity.

In vitro studies have shown that derivatives of quinoline can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that quinoline derivatives exhibited potent antimicrobial effects against various bacterial strains. The structure's fluorine substituents enhance lipophilicity and membrane permeability, contributing to increased efficacy .

- Anti-inflammatory Studies : In vitro assays indicated that related compounds showed IC50 values in the low micromolar range for COX inhibition, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Assessments : Research on similar sulfonamide-containing compounds revealed low cytotoxicity profiles, making them attractive candidates for drug development .

Q & A

Q. What are the primary synthetic routes for 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a pyrrolidin-3-ol derivative and a sulfonyl chloride precursor, followed by coupling with a quinoline scaffold. Key steps include:

- Sulfonylation of pyrrolidine using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Etherification of the sulfonylated pyrrolidine with a quinoline derivative (e.g., 2-chloroquinoline) via SN2 reaction, requiring controlled temperature (60–80°C) and inert atmosphere to minimize side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product with >90% purity .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons, pyrrolidine protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 431.1) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine-quinoline linkage (e.g., monoclinic crystal system with lattice parameters a = 9.66 Å, b = 10.70 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during sulfonylation?

Low yields often arise from incomplete activation of the sulfonyl chloride or competing hydrolysis. Strategies include:

- Using anhydrous DMF and molecular sieves to scavenge water .

- Increasing reaction time (12–24 hrs) and temperature (80–100°C) for sterically hindered intermediates .

- Employing coupling agents like Hünig’s base (DIPEA) to enhance nucleophilicity of the pyrrolidine oxygen .

Q. What analytical approaches resolve contradictions in NMR data during structural elucidation?

Discrepancies in proton splitting patterns or unexpected shifts can arise from dynamic rotational barriers in the sulfonyl-pyrrolidine group. Solutions:

- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .

- Variable Temperature NMR : Identifies conformational exchange broadening (e.g., pyrrolidine ring puckering) .

- Comparative analysis : Benchmark against structurally validated analogs (e.g., 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole) .

Q. How should bioactivity assays be designed to evaluate enzyme inhibition?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Kinetic Assays : Measure IC₅₀ via fluorescence-based inhibition (e.g., fluorescein-labeled substrate) under physiological pH (7.4) .

- Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. Which computational methods predict target interactions and binding affinities?

- Molecular Docking (AutoDock Vina) : Simulates binding poses in enzyme active sites (e.g., sulfonyl group coordinating Zn²⁺ in metalloenzymes) .

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations .

- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine position) with inhibitory potency .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

Discrepancies may stem from variable expression of target enzymes or off-target effects. Mitigation steps:

- Transcriptomic Profiling : Use RNA-seq to quantify enzyme expression levels in tested cell lines .

- Selective Knockdown : CRISPR/Cas9-mediated gene silencing to confirm target specificity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.